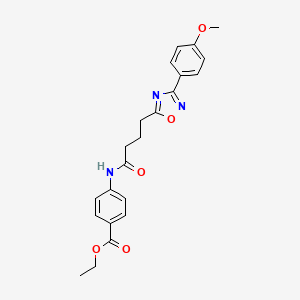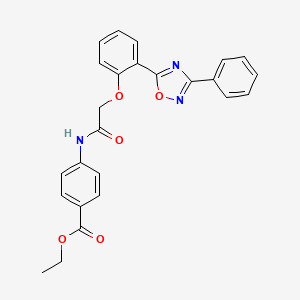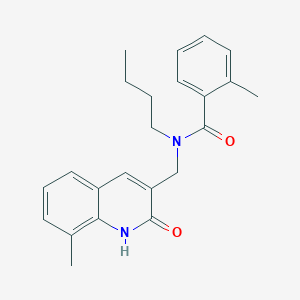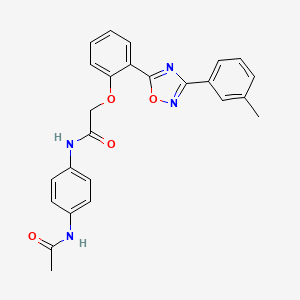
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, also known as Compound 21, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, particularly in the areas of neuroscience and drug discovery. In
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is neuroscience. Studies have shown that N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes, including pain perception, anxiety, and memory formation. In addition, N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have potential applications in drug discovery, particularly in the development of new treatments for cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 involves its binding to the sigma-1 receptor. This binding activates a variety of intracellular signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. In addition, N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have modulatory effects on ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of a variety of ion channels, including voltage-gated calcium channels and NMDA receptors. In addition, N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have anti-inflammatory effects, as well as potential anti-cancer effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has a number of advantages for lab experiments. It is a highly selective compound that has been extensively studied for its potential applications in scientific research. In addition, it has a well-characterized mechanism of action and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to the use of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for certain experimental conditions.
Orientations Futures
There are a number of future directions for the study of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21. One potential area of research is the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is potential for the development of new cancer treatments based on the anti-cancer effects of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis method of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 involves the reaction of 2,4-dimethoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine to form N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate compound is then reacted with piperidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, or N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-16-7-10-18(19(12-16)28-2)22-20(24)14-4-3-11-23(13-14)29(25,26)17-8-5-15(21)6-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRRCAFYKTZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)


![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)




![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)
